molecular formula C15H18O7 B1259792 2,3-Diacetoxypropioveratrone

2,3-Diacetoxypropioveratrone

Cat. No.: B1259792
M. Wt: 310.3 g/mol
InChI Key: CCCJAULJBXHHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diacetoxypropioveratrone is a structurally complex organic compound characterized by a propiophenone backbone substituted with two acetoxy groups at the 2- and 3-positions and a veratrole moiety (dimethoxybenzene). Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, though specific applications for this molecule remain unverified in the cited sources.

Properties

Molecular Formula

C15H18O7

Molecular Weight

310.3 g/mol

IUPAC Name

[2-acetyloxy-3-(3,4-dimethoxyphenyl)-3-oxopropyl] acetate

InChI

InChI=1S/C15H18O7/c1-9(16)21-8-14(22-10(2)17)15(18)11-5-6-12(19-3)13(7-11)20-4/h5-7,14H,8H2,1-4H3

InChI Key

CCCJAULJBXHHEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(=O)C1=CC(=C(C=C1)OC)OC)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with analogous substitution patterns or functional groups, enabling indirect comparisons. Below is a detailed analysis of key similarities and differences:

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Key Features Relevance to 2,3-Diacetoxypropioveratrone Source
2,3-Dibromopropionic acid 600-05-5 Di-substituted propane (Br at 2,3) Shared di-substitution pattern on propane chain
1,2,3-Trichloropropane 96-18-4 Trihalogenated propane (Cl at 1,2,3) Highlights steric/electronic effects of halogens
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol N/A Propanol with thiophene and methylamino Demonstrates functional group diversity on propane

Key Findings :

Substitution Patterns :

  • 2,3-Dibromopropionic acid (CAS 600-05-5) shares the 2,3-di-substitution on a propane chain with 2,3-Diacetoxypropioveratrone, though bromine substituents differ significantly from acetoxy groups in polarity and reactivity .
  • 1,2,3-Trichloropropane (CAS 96-18-4) provides insight into how halogenation at adjacent positions affects toxicity and metabolic pathways, suggesting that 2,3-Diacetoxypropioveratrone’s acetoxy groups may reduce bioaccumulation compared to chlorinated analogs .

Functional Group Diversity: The propanol derivative 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () illustrates how hydroxyl and amino groups on propane can influence solubility and pharmacological activity. In contrast, 2,3-Diacetoxypropioveratrone’s acetoxy and methoxy groups likely enhance lipophilicity, impacting its membrane permeability .

Aromatic Moieties: While none of the cited compounds include a veratrole group, the dimethoxybenzene moiety in 2,3-Diacetoxypropioveratrone is structurally akin to drospirenone-related compounds (), which utilize aromatic systems for receptor binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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